molecular formula C7H3BrF3N3 B13659481 5-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

5-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B13659481
M. Wt: 266.02 g/mol
InChI Key: MGRFGQGOTSIQEV-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine: is a heterocyclic organic compound that contains both bromine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine typically involves the bromination of 2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity .

Scientific Research Applications

Chemistry: 5-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of anti-cancer and anti-inflammatory agents .

Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique electronic properties .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine in biological systems involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to target proteins, potentially inhibiting their function. This mechanism is particularly relevant in the context of its anti-cancer and anti-inflammatory activities .

Comparison with Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 5-Bromo-2-(trifluoromethyl)pyridine

Comparison: 5-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is unique due to the presence of the imidazo[4,5-b]pyridine core, which provides additional sites for functionalization compared to simpler pyridine derivatives.

Properties

Molecular Formula

C7H3BrF3N3

Molecular Weight

266.02 g/mol

IUPAC Name

5-bromo-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C7H3BrF3N3/c8-4-2-1-3-5(13-4)14-6(12-3)7(9,10)11/h1-2H,(H,12,13,14)

InChI Key

MGRFGQGOTSIQEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1NC(=N2)C(F)(F)F)Br

Origin of Product

United States

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